3,3,4-Trimethylpyrrolidine

Overview

Description

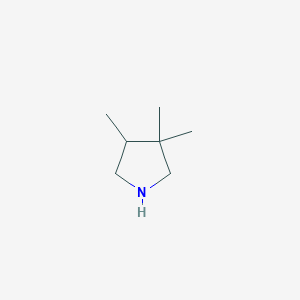

3,3,4-Trimethylpyrrolidine is a heterocyclic organic compound with the molecular formula C7H15N . It has a molecular weight of 113.2 g/mol . This compound can be used for antihypertensive action .

Synthesis Analysis

The synthesis of pyrrolidine compounds, including this compound, often involves ring construction from different cyclic or acyclic precursors . The synthetic strategies used can be categorized into two types: ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered pyrrolidine ring . The structure is further defined by the presence of three methyl groups attached to the 3rd and 4th carbon atoms of the pyrrolidine ring .Chemical Reactions Analysis

Pyrrolidine compounds, including this compound, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature from 2015 to date .Physical and Chemical Properties Analysis

This compound has a molecular weight of 113.2 g/mol . It is a heterocyclic organic compound with the molecular formula C7H15N . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications

Synthesis and Stereochemistry

- Synthesis of Derivatives: 3,3,4-Trimethylpyrrolidine derivatives, such as cis- and trans-1,2,5-Trimethylpyrrolidines, have been synthesized and distinguished using NMR spectra and their rate of quaternization with methyl iodide. These compounds have shown potential anticholinergic properties (Ohki & Yoshino, 1968).

Molecular and Structural Studies

- Inversion Barrier Investigation: A study using density functional theory calculations highlighted the inversion barrier in coordinating and noncoordinating solvents for 2-lithio-N-formylpyrrolidine. It suggested that solvation and aggregation influence the racemization mechanism of alpha-aminoorganolithiums (Haeffner, Brandt, & Gawley, 2002).

Biomedical and Biophysical Applications

- Stable Free Radicals: 3-Carboxy-2,2,5,5-tetraethylpyrrolidine-1-oxyl, a derivative of this compound, is a stable free radical used in magnetic resonance spectroscopy and imaging. It demonstrates high stability in biological systems and is reduction-resistant in various conditions (Dobrynin et al., 2021).

Chemical Modeling and Drug Design

- CHARMM General Force Field: The CHARMM General Force Field, used for simulating drug-target interactions, covers a wide range of chemical groups present in biomolecules and drug-like molecules, including heterocyclic scaffolds like pyrrolidine (Vanommeslaeghe et al., 2009).

Catalysis and Synthetic Chemistry

- Cyclization Reactions: Studies on cyclization reactions of amino olefins have shown the formation of various pyrrolidine derivatives, including this compound. This process demonstrates marked regio and stereoselectivity (Ambuehl et al., 1978).

Mechanism of Action

While the specific mechanism of action for 3,3,4-Trimethylpyrrolidine is not mentioned in the search results, pyrrolidine compounds are generally known for their ability to efficiently explore the pharmacophore space due to sp3-hybridization . They contribute to the stereochemistry of the molecule and increase three-dimensional (3D) coverage due to the non-planarity of the ring .

Future Directions

Pyrrolidine compounds, including 3,3,4-Trimethylpyrrolidine, are of great interest in drug discovery due to their versatile scaffold for novel biologically active compounds . They are used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The future directions of research on these compounds will likely continue to explore their potential in the design of new drugs with different biological profiles .

Properties

IUPAC Name |

3,3,4-trimethylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-6-4-8-5-7(6,2)3/h6,8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNMCWTPEADRUFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC1(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Chlorophenyl)sulfanyl]-4-methylbenzonitrile](/img/structure/B1454090.png)

![1-[2-Chloro-4-(4-fluorophenoxy)phenyl]ethan-1-one](/img/structure/B1454092.png)

![3-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]benzonitrile](/img/structure/B1454093.png)

![[1-(2-Fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1454095.png)

![5,8-Difluoro-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1454103.png)

amine](/img/structure/B1454109.png)